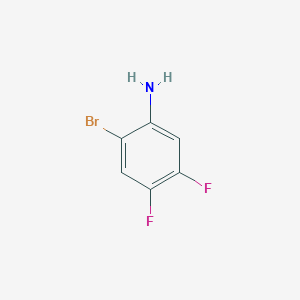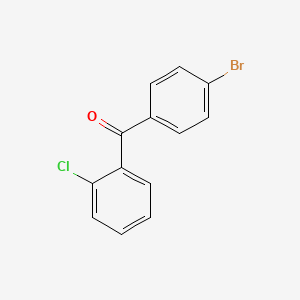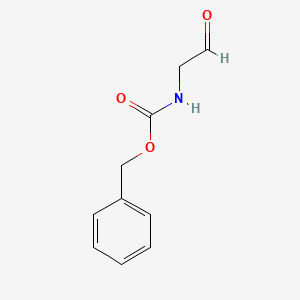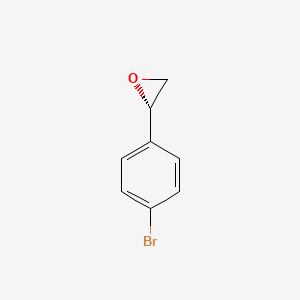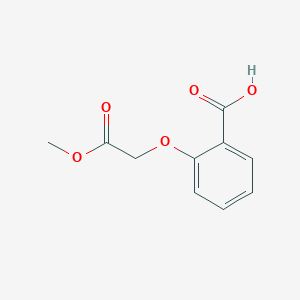
4-(苄氧基)-2-氟苯甲腈
概述
描述
4-(Benzyloxy)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C14H10FNO and its molecular weight is 227.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
氨基苯并异恶唑和苯并恶嗪的合成: Ang 等人 (2013) 的一项研究讨论了使用 2-氟苯甲腈通过微波辅助氟合成路线合成 3-氨基-1,2-苯并异恶唑和 4-氨基-1H-2,3-苯并恶嗪。该过程包括形成芳基肟中间体,然后芳基肟中间体环化生成所需产物。该技术因其在扩展化合物库方面的便利性和效率而引人注目 (Ang 等人,2013)。
聚酰胺的开发: Hsiao 等人 (2000) 对使用源自 4-叔丁基邻苯二酚和对氟苯甲腈的化合物合成邻位连接聚酰胺进行了研究。这些聚酰胺表现出显着的溶解性、热稳定性和在各个行业中实际应用的潜力 (Hsiao 等人,2000)。
用于芳基化的自由基阴离子: Peshkov 等人 (2019) 提出了一项关于苯甲腈氟化,包括 4-氟苯甲腈的研究。该研究证明了苯甲腈自由基阴离子作为芳基化氟代苯甲腈的试剂的潜力,为开发氟代氰双芳烃开辟了新的途径 (Peshkov 等人,2019)。
放射性氟化化合物合成: Zlatopolskiy 等人 (2012) 探索了使用 4-氟苯甲腈氧化物合成放射性氟化化合物。该方法对于制备放射性药物和标记生物聚合物特别重要,展示了氟苯甲腈在医学影像应用中的多功能性 (Zlatopolskiy 等人,2012)。
物理和结构分析
氟苯甲腈的微波光谱: Kamaee 等人 (2015) 使用傅里叶变换微波光谱进行了一项研究,以研究氟代苯甲腈的结构趋势。这项研究提供了对由于氟化引起的几何变化和电子结构变化的见解 (Kamaee 等人,2015)。
能量和结构研究: Silva 等人 (2012) 报告了对 2-、3- 和 4-氟苯甲腈的能量和结构研究,提供了有关这些化合物的热力学性质和电子效应的宝贵数据 (Silva 等人,2012)。
药物化学应用
- PET 心肌灌注显像: Mou 等人 (2012) 合成了 18F 标记的吡达苯类似物用于心肌灌注显像,展示了氟苯甲腈在开发心脏显像剂中的应用 (Mou 等人,2012)。
安全和危害
作用机制
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-(Benzyloxy)-2-fluorobenzonitrile may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental to many biological processes.
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-fluorobenzonitrile likely depend on various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be influenced by reaction conditions, including temperature, pH, and the presence of a metal catalyst
生化分析
Biochemical Properties
4-(Benzyloxy)-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of 4-(Benzyloxy)-2-fluorobenzonitrile to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 4-(Benzyloxy)-2-fluorobenzonitrile on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-(Benzyloxy)-2-fluorobenzonitrile can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Benzyloxy)-2-fluorobenzonitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 4-(Benzyloxy)-2-fluorobenzonitrile has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Benzyloxy)-2-fluorobenzonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, it has been observed that the effects of 4-(Benzyloxy)-2-fluorobenzonitrile on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may result in alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-(Benzyloxy)-2-fluorobenzonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly beyond a certain dosage.
Metabolic Pathways
4-(Benzyloxy)-2-fluorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been found to interact with enzymes involved in the cytochrome P450 pathway, affecting the metabolism of other substances and altering metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(Benzyloxy)-2-fluorobenzonitrile within cells and tissues are critical for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 4-(Benzyloxy)-2-fluorobenzonitrile within tissues can also affect its overall biochemical impact.
Subcellular Localization
The subcellular localization of 4-(Benzyloxy)-2-fluorobenzonitrile is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The subcellular localization of 4-(Benzyloxy)-2-fluorobenzonitrile can significantly influence its biochemical properties and effects on cellular function.
属性
IUPAC Name |
2-fluoro-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNJUWRRLOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462674 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185836-35-5 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(Benzyloxy)-2-fluorobenzonitrile as revealed by its crystal structure?
A1: The crystal structure analysis of 4-(Benzyloxy)-2-fluorobenzonitrile reveals that the molecule consists of two planar rings: a fluorobenzonitrile ring and a benzyloxy ring. [] These rings are not coplanar, exhibiting a dihedral angle of 68.87° between them. [] The crystal packing is stabilized by C–H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring in a neighboring molecule. [] Additionally, π–π interactions, involving the overlap of π-electron clouds between adjacent aromatic rings, contribute to the crystal's stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

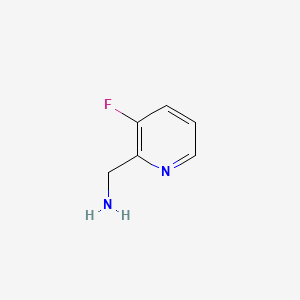
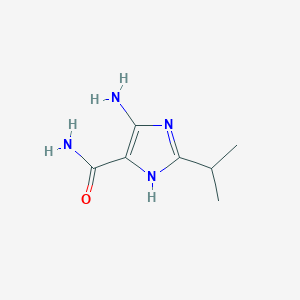
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)

